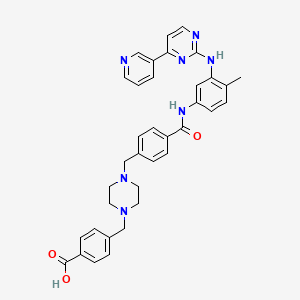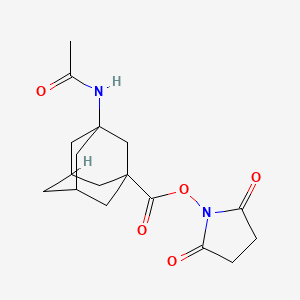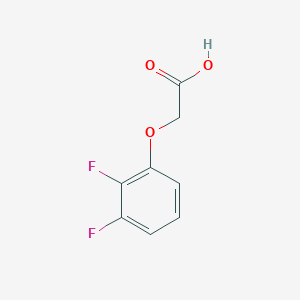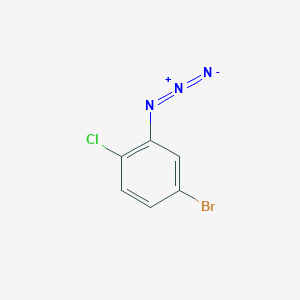
2-Azido-4-bromo-1-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-4-bromo-1-chlorobenzene is a chemical compound with the molecular formula C6H3BrClN3 and a molecular weight of 232.5 g/mol. This compound has gained significant attention in the scientific community due to its unique physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-4-bromo-1-chlorobenzene typically involves the azidation of 4-bromo-1-chlorobenzene. One common method is the reaction of 4-bromo-1-chlorobenzene with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions . The reaction proceeds as follows:
C6H3BrCl+NaN3→C6H3BrClN3+NaCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-Azido-4-brom-1-chlorbenzol durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Die Azidogruppe kann durch andere Nukleophile wie Amine substituiert werden, um Aminderivate zu bilden.
Reduktionsreaktionen: Die Azidogruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zu einer Aminogruppe reduziert werden.
Cycloadditionsreaktionen: Die Azidogruppe kann an [3+2]-Cycloadditionsreaktionen teilnehmen, um Triazole zu bilden.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Natriumazid (NaN3), Dimethylformamid (DMF), Rückflussbedingungen.
Reduktionsreaktionen: Lithiumaluminiumhydrid (LiAlH4), Tetrahydrofuran (THF), Raumtemperatur.
Cycloadditionsreaktionen: Kupfer(I)-iodid (CuI), Natriumascorbat, Wasser, Raumtemperatur.
Hauptprodukte, die gebildet werden:
Substitutionsreaktionen: Aminderivate.
Reduktionsreaktionen: Verbindungen mit Aminogruppen.
Cycloadditionsreaktionen: Triazolderivate.
Wissenschaftliche Forschungsanwendungen
2-Azido-4-brom-1-chlorbenzol hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese verschiedener heterocyclischer Verbindungen verwendet, darunter Triazole und Tetrazole.
Biologie: Die Verbindung wird in Biokonjugationsreaktionen verwendet, um Biomoleküle mit Fluoreszenzmarkierungen zu kennzeichnen.
Medizin: Es wird auf sein Potenzial in der Arzneimittelforschung und -entwicklung untersucht, insbesondere bei der Synthese bioaktiver Moleküle.
Industrie: Die Verbindung wird bei der Herstellung von Spezialchemikalien und -materialien wie Polymeren und Beschichtungen verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 2-Azido-4-brom-1-chlorbenzol beinhaltet seine Fähigkeit, nukleophile Substitutions- und Cycloadditionsreaktionen einzugehen. Die Azidogruppe ist hochreaktiv und kann kovalente Bindungen mit verschiedenen Nukleophilen eingehen, was zur Bildung neuer chemischer Einheiten führt . Die Reaktivität der Verbindung wird durch das Vorhandensein von elektronenziehenden Gruppen (Brom und Chlor) am Benzolring beeinflusst, die ihre elektrophile Natur verstärken .
Ähnliche Verbindungen:
2-Azido-4-brom-1-fluorbenzol: Ähnlicher Aufbau, aber mit einem Fluoratom anstelle von Chlor.
2-Azido-4-chlor-1-brombenzol: Ähnlicher Aufbau, aber mit vertauschten Positionen von Brom und Chlor.
2-Azido-4-brom-1-iodbenzol: Ähnlicher Aufbau, aber mit einem Iodatom anstelle von Chlor.
Eindeutigkeit: 2-Azido-4-brom-1-chlorbenzol ist aufgrund des Vorhandenseins von Brom- und Chlorsubstituenten am Benzolring einzigartig, was seine Reaktivität und Vielseitigkeit in chemischen Reaktionen erhöht. Die Kombination dieser Substituenten mit der Azidogruppe macht es zu einem wertvollen Zwischenprodukt bei der Synthese komplexer organischer Moleküle .
Wirkmechanismus
The mechanism of action of 2-Azido-4-bromo-1-chlorobenzene involves its ability to undergo nucleophilic substitution and cycloaddition reactions. The azido group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities . The compound’s reactivity is influenced by the presence of electron-withdrawing groups (bromo and chloro) on the benzene ring, which enhance its electrophilic nature .
Vergleich Mit ähnlichen Verbindungen
2-Azido-4-bromo-1-fluorobenzene: Similar structure but with a fluorine atom instead of chlorine.
2-Azido-4-chloro-1-bromobenzene: Similar structure but with the positions of bromine and chlorine swapped.
2-Azido-4-bromo-1-iodobenzene: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: 2-Azido-4-bromo-1-chlorobenzene is unique due to the presence of both bromo and chloro substituents on the benzene ring, which enhances its reactivity and versatility in chemical reactions. The combination of these substituents with the azido group makes it a valuable intermediate in the synthesis of complex organic molecules .
Eigenschaften
Molekularformel |
C6H3BrClN3 |
|---|---|
Molekulargewicht |
232.46 g/mol |
IUPAC-Name |
2-azido-4-bromo-1-chlorobenzene |
InChI |
InChI=1S/C6H3BrClN3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H |
InChI-Schlüssel |
HMZMZSGUYMMPJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)N=[N+]=[N-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amino}propanoic acid](/img/structure/B12314116.png)
![3-Bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12314122.png)

![rac-3-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12314130.png)

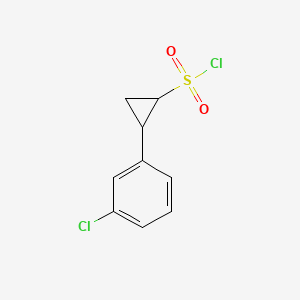

![6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12314151.png)

